molecular formula C15H9Cl2N3O4 B13985892 (6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate CAS No. 27225-66-7

(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate

Cat. No.: B13985892
CAS No.: 27225-66-7
M. Wt: 366.2 g/mol
InChI Key: FAYLZTORTDLCMZ-UHFFFAOYSA-N
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Description

(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate typically involves the reaction of 6-nitroindazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as recrystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The major product would be (6-amino-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate.

    Substitution: Depending on the nucleophile used, products like (6-Nitro-1h-indazol-1-yl)methyl 3,4-diaminobenzoate or (6-Nitro-1h-indazol-1-yl)methyl 3,4-dithiobenzoate can be formed.

Scientific Research Applications

(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indazole moiety can interact with protein binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Nitro-1h-indazol-1-yl)methyl benzoate: Lacks the chlorine atoms on the benzene ring, which can affect its reactivity and biological activity.

    (6-Nitro-1h-indazol-1-yl)methyl 4-chlorobenzoate: Contains only one chlorine atom, which may result in different chemical and biological properties.

Uniqueness

(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which can enhance its reactivity and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

27225-66-7

Molecular Formula

C15H9Cl2N3O4

Molecular Weight

366.2 g/mol

IUPAC Name

(6-nitroindazol-1-yl)methyl 3,4-dichlorobenzoate

InChI

InChI=1S/C15H9Cl2N3O4/c16-12-4-2-9(5-13(12)17)15(21)24-8-19-14-6-11(20(22)23)3-1-10(14)7-18-19/h1-7H,8H2

InChI Key

FAYLZTORTDLCMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCN2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2)Cl)Cl

Origin of Product

United States

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